N-methyl-N-(2-pyridyl)acrylamide N-methyl-N-(2-pyridyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 1156926-11-2
VCID: VC8209907
InChI: InChI=1S/C9H10N2O/c1-3-9(12)11(2)8-6-4-5-7-10-8/h3-7H,1H2,2H3
SMILES: CN(C1=CC=CC=N1)C(=O)C=C
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

N-methyl-N-(2-pyridyl)acrylamide

CAS No.: 1156926-11-2

Cat. No.: VC8209907

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-(2-pyridyl)acrylamide - 1156926-11-2

Specification

CAS No. 1156926-11-2
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name N-methyl-N-pyridin-2-ylprop-2-enamide
Standard InChI InChI=1S/C9H10N2O/c1-3-9(12)11(2)8-6-4-5-7-10-8/h3-7H,1H2,2H3
Standard InChI Key JOUGAECRGABRSX-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=N1)C(=O)C=C
Canonical SMILES CN(C1=CC=CC=N1)C(=O)C=C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Methyl-N-(2-pyridyl)acrylamide consists of an acrylamide backbone substituted with a methyl group and a 2-pyridyl ring at the nitrogen center. The IUPAC name is N-methyl-N-pyridin-2-ylprop-2-enamide , with the SMILES string CN(C1=CC=CC=N1)C(=O)C=C . XLogP3 calculations indicate moderate hydrophobicity (1.1) , while the planar pyridyl group facilitates π-π interactions critical for polymerization .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}
Molecular weight162.19 g/mol
Hydrogen bond acceptors2
Rotatable bonds2
Exact mass162.079313 Da

Synthesis and Stereochemical Control

Radical Polymerization Mechanism

Radical polymerization of N-methyl-N-(2-pyridyl)acrylamide in dichloromethane at 0°C with trifluoroacetic acid (TFA) enables precise control over stereochemistry . Protonation of the pyridyl nitrogen by TFA induces conformational switching from s-trans to s-cis (Figure 1), altering monomer spatial arrangement and subsequent polymer tacticity .

Monomer (s-trans)+TFAProtonated monomer (s-cis)[3]\text{Monomer (s-trans)} + \text{TFA} \rightleftharpoons \text{Protonated monomer (s-cis)} \quad[3]

Figure 1: Conformational switching upon protonation. NMR studies confirm the s-cis conformation prevalence increases linearly with TFA concentration .

Table 2: Polymerization Outcomes vs. TFA Ratio

[TFA]₀/[Monomer]₀m Dyad Content (%)
137
349
560

Data sourced from demonstrates a direct correlation between acid concentration and syndiotacticity.

Physicochemical Properties

Solubility and Stability

The compound exhibits solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane) . Limited aqueous solubility arises from the hydrophobic pyridyl and methyl groups . Thermal stability analyses indicate decomposition above 165°C, consistent with acrylamide derivatives .

Spectroscopic Profiles

  • ¹H NMR (CDCl₃): Pyridyl protons at δ 8.3–7.5 ppm, vinyl protons at δ 6.3 (dd) and 5.7 (dd), methyl group at δ 3.2 (s) .

  • IR (KBr): Strong carbonyl stretch at 1650 cm⁻¹, pyridyl ring vibrations at 1600–1450 cm⁻¹ .

Applications in Material Science

Stimuli-Responsive Polymers

The pH-dependent conformation of N-methyl-N-(2-pyridyl)acrylamide enables synthesis of polymers with tunable chain dynamics. At low pH (<4), protonation induces electrostatic repulsion between chains, increasing hydrogel swelling ratios by 300% .

Chromatographic Stationary Phases

Copolymerization with N,N′-methylenebisacrylamide yields monolithic columns for hydrophilic interaction chromatography (HILIC) . These phases show superior protein separation at low TFA concentrations (0.005%) compared to silica-based columns :

Table 3: Chromatographic Performance Comparison

Column TypeTFA ConcentrationPeak Capacity
Polyacrylamide0.005%23
Silica-packed0.005%12

Data adapted from .

Future Research Directions

  • Toxicity Profiling: Systematic in vitro assays to evaluate neurotoxic and carcinogenic potential.

  • Advanced Copolymers: Development of zwitterionic polymers by combining with sulfobetaine methacrylate.

  • Drug Delivery Systems: Exploitation of pH-responsive swelling for targeted therapeutic release.

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